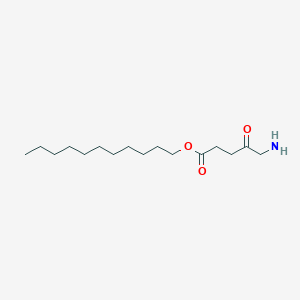
Undecyl 5-amino-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C16H31NO3 It is a derivative of 5-amino-4-oxopentanoic acid, which is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 5-amino-4-oxopentanoate typically involves the esterification of 5-amino-4-oxopentanoic acid with undecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Undecyl 5-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Undecyl 5-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of undecyl 5-amino-4-oxopentanoate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in amino acid metabolism and pathways related to heme biosynthesis .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-oxopentanoic acid: A precursor in heme biosynthesis.
Hexaminolevulinate: Used in optical imaging for cancer detection.
Methyl aminolevulinate: Used in photodynamic therapy for skin conditions .
Uniqueness
Undecyl 5-amino-4-oxopentanoate is unique due to its undecyl ester group, which imparts distinct physicochemical properties. This modification enhances its solubility and stability, making it suitable for various industrial and research applications.
Properties
CAS No. |
797758-44-2 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
undecyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)12-11-15(18)14-17/h2-14,17H2,1H3 |
InChI Key |
UBVWRJGKIXYTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)
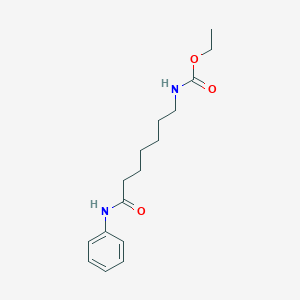

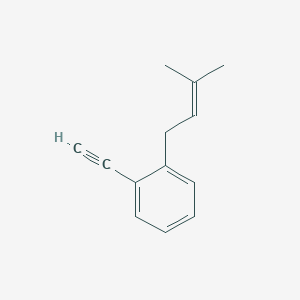
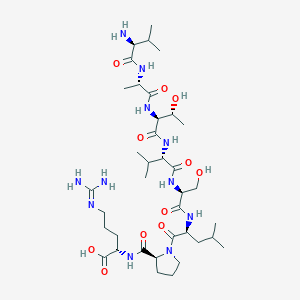

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
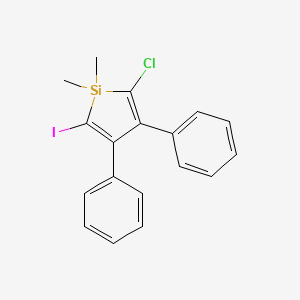

![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)
![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
